![molecular formula C11H23NO4 B2727464 Ethyl 3-[bis(2-methoxyethyl)amino]propanoate CAS No. 473713-83-6](/img/structure/B2727464.png)

Ethyl 3-[bis(2-methoxyethyl)amino]propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

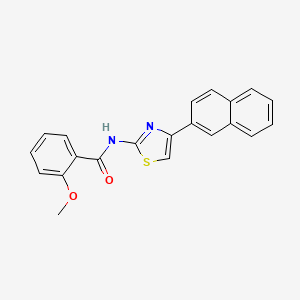

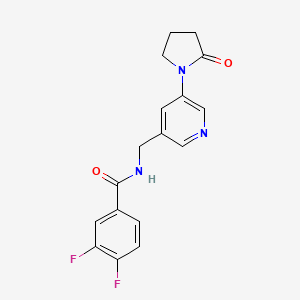

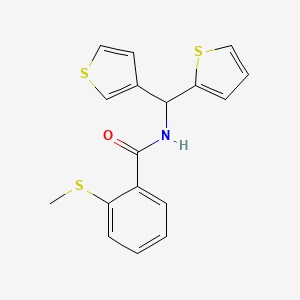

Ethyl 3-[bis(2-methoxyethyl)amino]propanoate, also known as β-Alanine, N,N-bis(2-methoxyethyl)-, ethyl ester, is a chemical compound with the molecular formula C11H23NO4 . It has a molecular weight of 233.30462 .

Molecular Structure Analysis

The molecular structure of Ethyl 3-[bis(2-methoxyethyl)amino]propanoate consists of an ethyl ester group attached to a propionic acid backbone, which is further substituted with a bis(2-methoxyethyl)amino group .Physical And Chemical Properties Analysis

The predicted boiling point of Ethyl 3-[bis(2-methoxyethyl)amino]propanoate is 287.2±25.0 °C, and its predicted density is 0.998±0.06 g/cm3 . The compound’s acidity coefficient (pKa) is predicted to be 7.09±0.50 .Scientific Research Applications

- E3B2MAP can serve as a building block for designing drug delivery systems. Its amphiphilic nature allows it to self-assemble into micelles or nanoparticles, which can encapsulate hydrophobic drugs. These carriers enhance drug solubility, stability, and targeted delivery to specific tissues or cells .

- E3B2MAP derivatives can act as photosensitizers in PDT. When exposed to light, they generate reactive oxygen species, selectively damaging cancer cells. Researchers investigate their efficacy against various tumors, aiming for targeted cancer treatment .

- E3B2MAP derivatives exhibit catalytic activity in organic transformations. They can promote reactions such as Michael additions, aldol condensations, and acylations. These catalysts offer greener alternatives to traditional metal-based catalysts .

- E3B2MAP-functionalized surfaces find applications in biosensors, drug-eluting stents, and tissue engineering. By immobilizing E3B2MAP on substrates, researchers enhance biocompatibility, control protein adsorption, and prevent bacterial colonization .

- E3B2MAP derivatives serve as chiral selectors in chromatography. Their ability to interact with enantiomers allows for efficient separation and analysis. Researchers explore their use in pharmaceutical quality control and environmental monitoring .

Drug Delivery Systems

Photodynamic Therapy (PDT)

Organocatalysis

Surface Modification

Analytical Chemistry

properties

IUPAC Name |

ethyl 3-[bis(2-methoxyethyl)amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO4/c1-4-16-11(13)5-6-12(7-9-14-2)8-10-15-3/h4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZKHXRIPHAZHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(CCOC)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[bis(2-methoxyethyl)amino]propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2727382.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2727386.png)

![3-(3-chloro-4-methoxyphenyl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide](/img/structure/B2727391.png)

![2-Chloro-1-[4-[[2-(2-methylphenyl)-1,3-thiazol-4-yl]sulfonyl]piperazin-1-yl]propan-1-one](/img/structure/B2727400.png)

![7-bromo-2-(3,4-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2727404.png)